

Ilomastat: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ilomastat*

Cat. No.: *B1671724*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilomastat, also known as GM6001 or Galardin, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).^{[1][2]} MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological processes, including tissue remodeling, as well as pathological conditions such as cancer cell invasion and metastasis. **Ilomastat**'s ability to reversibly inhibit a wide range of MMPs has made it a valuable tool in preclinical research for studying the roles of these enzymes in disease and as a potential therapeutic agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and inhibitory activity of **Ilomastat**, along with detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Identification

Ilomastat is a synthetic peptidomimetic hydroxamate compound.^[1] Its chemical structure is characterized by a succinyl hydroxamate zinc-binding group, an isobutyl group at the P1' position, and a tryptophan-derived moiety.

Table 1: Chemical Identification of **Ilomastat**

Identifier	Value
IUPAC Name	(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide
Synonyms	GM6001, Galardin, CS-610
CAS Number	142880-36-2
Molecular Formula	C ₂₀ H ₂₈ N ₄ O ₄
Molecular Weight	388.46 g/mol
SMILES	<chem>CC(C)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)NC</chem>
InChI Key	NITYDPDXAAFEIT-DYVVFJYSZSA-N

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Ilomastat** is essential for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of **Ilomastat**

Property	Value
Physical State	Solid
Solubility	Soluble in DMSO
pKa (Strongest Acidic)	8.9
pKa (Strongest Basic)	-1.2

Biological Activity: Inhibition of Matrix Metalloproteinases

Ilomastat is a highly potent inhibitor of a broad range of MMPs. The hydroxamate group in its structure chelates the active site zinc ion of the MMPs, leading to reversible inhibition of their enzymatic activity. The inhibitory potency of **Ilomastat** against various MMPs is summarized in the following tables.

Table 3: Inhibitory Constants (K_i) of **Ilomastat** against various MMPs

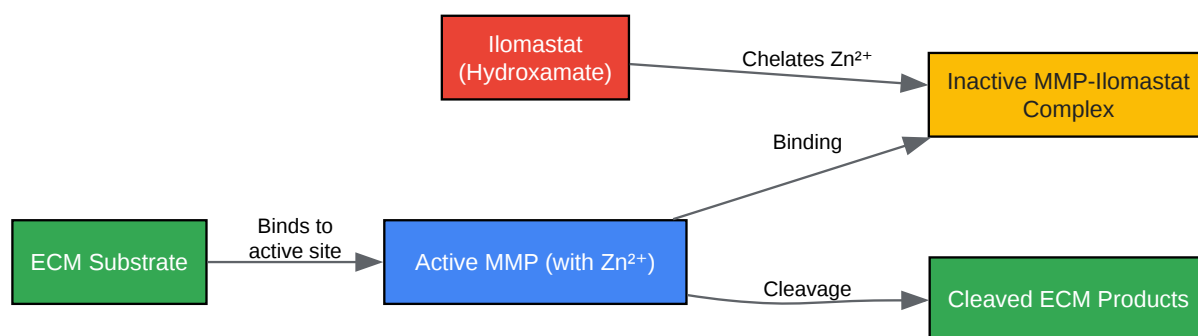
MMP Target	K _i (nM)
MMP-1 (Collagenase-1)	0.4
MMP-2 (Gelatinase-A)	0.5
MMP-3 (Stromelysin-1)	27
MMP-7 (Matrilysin)	3.7
MMP-8 (Collagenase-2)	0.1
MMP-9 (Gelatinase-B)	0.2
MMP-12 (Macrophage Elastase)	3.6
MMP-14 (MT1-MMP)	13.4
MMP-26 (Matrilysin-2)	0.36

Table 4: Half-maximal Inhibitory Concentration (IC₅₀) of **Ilomastat** against various MMPs

MMP Target	IC ₅₀ (nM)
MMP-1 (Collagenase-1)	1.5
MMP-2 (Gelatinase-A)	1.1
MMP-3 (Stromelysin-1)	1.9
MMP-9 (Gelatinase-B)	0.5

Signaling Pathways

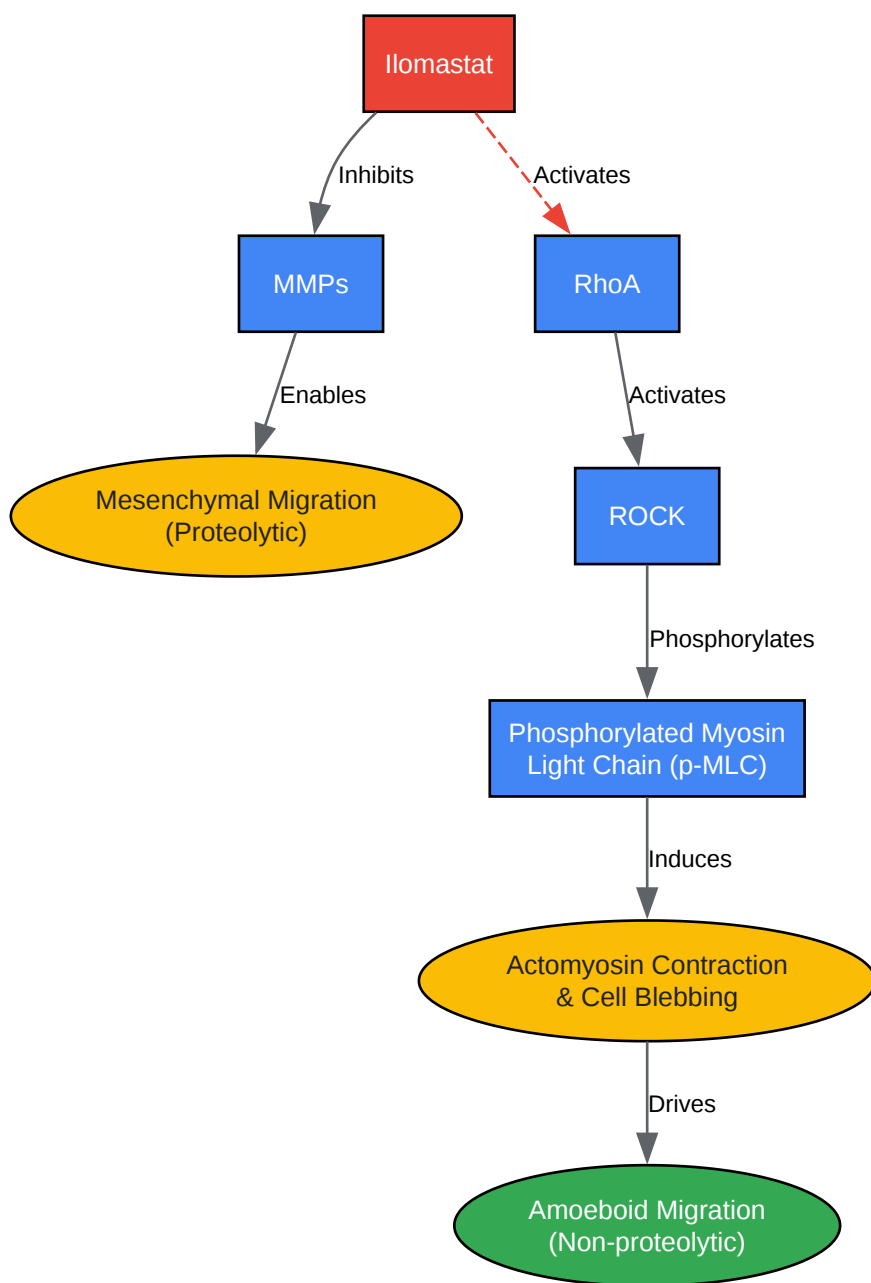
The primary mechanism of action of **Ilomastat** is the direct inhibition of MMP activity. This has downstream effects on various signaling pathways that are regulated by MMP-mediated cleavage of extracellular matrix components, growth factors, and cell surface receptors.

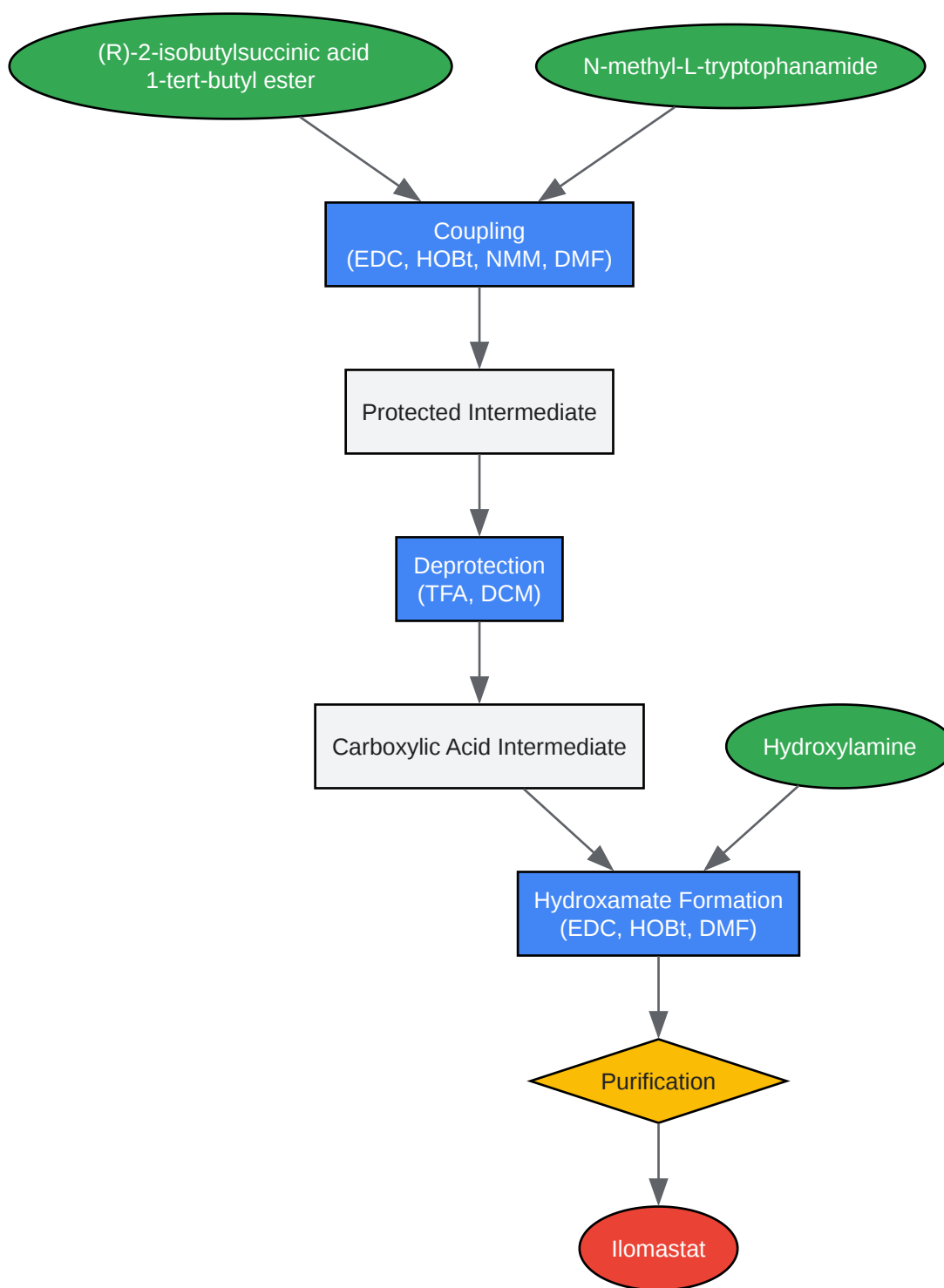


[Click to download full resolution via product page](#)

Mechanism of MMP inhibition by **Ilomastat**.

Recent studies have also revealed that in certain cancer cells, the inhibition of MMPs by **Ilomastat** can lead to a switch in the mode of cell migration from a mesenchymal (proteolytic) to an amoeboid (non-proteolytic) phenotype. This switch is mediated by the activation of the Rho/ROCK signaling pathway.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ilomastat, a synthetic inhibitor of MMPs, prevents lung injury induced by γ-ray irradiation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ilomastat: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671724#chemical-structure-and-properties-of-ilomastat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com